N-(4-Methoxybenzyl)-2,4-dimethylaniline
Description
N-(4-Methoxybenzyl)-2,4-dimethylaniline (CAS: 510723-62-3) is an aromatic amine derivative with the molecular formula C₁₇H₂₂N₂O and an average molecular weight of 270.376 g/mol . It is systematically named as 4-{[(4-Methoxybenzyl)amino]methyl}-N,N-dimethylaniline, reflecting its structural features: a 2,4-dimethylaniline core substituted with a 4-methoxybenzyl group via a methylene linker. This compound is registered under multiple identifiers, including AC1LHYUR, AGN-PC-0JWXN1, and MolPort-000-943-849 .
Its structural uniqueness lies in the electron-donating methoxy and dimethylamino groups, which influence its electronic properties and reactivity.
Properties
Molecular Formula |
C16H19NO |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2,4-dimethylaniline |
InChI |
InChI=1S/C16H19NO/c1-12-4-9-16(13(2)10-12)17-11-14-5-7-15(18-3)8-6-14/h4-10,17H,11H2,1-3H3 |
InChI Key |
HGKLWGCZBDHECV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-2,4-dimethylaniline typically involves the reaction of 2,4-dimethylaniline with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)-2,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Scientific Research Applications
N-(4-Methoxybenzyl)-2,4-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzyl)-2,4-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, while the dimethyl groups can influence its overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in this compound enhances electron density, contrasting with the nitro group in Schiff base analogs (e.g., N-(2-nitrobenzalidene)-2,4-dimethylaniline), which reduces electron density and enhances NLO properties .
- Biological Relevance : The 2,4-dimethylaniline moiety is critical in amitraz metabolites, where alkaline hydrolysis yields 2,4-dimethylaniline as a stable endpoint . This contrasts with the parent compound’s synthetic utility.
Comparison of Yields :
- Sodium borohydride-mediated reductions (e.g., ) typically yield >60% for crystalline amines.
- Catalyzed borylamidation reactions (e.g., ) show lower yields (~44%), likely due to multi-step mechanisms.
Physical and Chemical Properties
- Schiff bases (e.g., N-(2-nitrobenzalidene)-2,4-dimethylaniline) melt at >200°C, reflecting thermal stability suitable for optical materials .
- Spectroscopic Features :
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